Nandrolona

Descripción general

Descripción

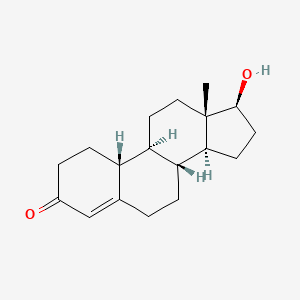

La nandrolona, también conocida como 19-nortestosterona, es un esteroide anabólico-androgénico sintético derivado de la testosterona. Está presente de forma natural en el cuerpo humano en pequeñas cantidades y es conocida por sus significativos efectos anabólicos, que promueven el crecimiento muscular y la densidad ósea. La this compound se utiliza comúnmente en tratamientos médicos para afecciones como la anemia, la osteoporosis y las enfermedades que causan pérdida muscular .

Mecanismo De Acción

La nandrolona ejerce sus efectos uniéndose a los receptores androgénicos en varios tejidos. Una vez unida, el complejo this compound-receptor entra en el núcleo celular y se une a secuencias específicas de ADN llamadas elementos de respuesta hormonal. Esta unión influye en la actividad transcripcional de ciertos genes, lo que lleva a un aumento de la síntesis de proteínas y el crecimiento muscular. La this compound también estimula la eritropoyesis al aumentar la producción de eritropoyetina .

Aplicaciones Científicas De Investigación

Nandrolone has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on muscle growth, bone density, and erythropoiesis.

Medicine: Used in the treatment of anemia, osteoporosis, and muscle wasting diseases. .

Industry: Utilized in the formulation of pharmaceutical products for therapeutic use.

Análisis Bioquímico

Biochemical Properties

Nandrolone binds to the androgen receptor to a greater degree than testosterone .

Cellular Effects

Nandrolone has strong anabolic effects and weak androgenic effects . The positive effects of nandrolone include muscle growth, appetite stimulation, and increased red blood cell production . It has been shown to have a toxic effect on the cardiac and skeletal muscles of albino rats .

Molecular Mechanism

Nandrolone is an androgen receptor agonist . The drug bound to the receptor complexes allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . This interaction influences the transcriptional activity of certain genes, producing the androgen effects .

Temporal Effects in Laboratory Settings

Long-term administration of nandrolone disrupts redox homeostasis in liver, heart, and kidney of male Wistar rats . This leads to an oxidative stress state . The toxic effects of nandrolone on rats showed a significant decrease in serum High-Density Lipoprotein (HDL) level and increase in cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels .

Dosage Effects in Animal Models

The effects of nandrolone vary with different dosages in animal models . For instance, in a study conducted on pigs, nandrolone was found to promote growth and increase the strength of skeletal muscles .

Metabolic Pathways

Nandrolone is metabolized in the liver . The pathways involve the oxidation, reduction, hydroxylation, and epimerization . Nandrolone increases production and urinary excretion of erythropoietin and may also have a direct action on bone marrow .

Transport and Distribution

Nandrolone decanoate is hydrolyzed to nandrolone, possibly by PDE7B . Nandrolone is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor .

Subcellular Localization

Given that nandrolone is an androgen receptor agonist, it is likely that it localizes to the same areas as other androgens, primarily the cytoplasm and nucleus of cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La nandrolona se puede sintetizar a partir del estradiol. El grupo hidroxilo fenólico del estradiol se somete a metilación utilizando sulfato de dimetilo en presencia de hidróxido de sodio, formando el éter metílico correspondiente. El anillo aromático se reduce entonces con litio en amoníaco líquido, lo que da lugar a la formación de this compound .

Métodos de producción industrial: En entornos industriales, la this compound se produce a menudo en forma de ésteres como el decanoato de this compound y el fenilpropionato de this compound. Estos ésteres se sintetizan mediante esterificación de la this compound con los ácidos carboxílicos respectivos. El proceso implica el uso de catalizadores y condiciones de reacción específicas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La nandrolona se somete a diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar para formar 19-norandrostenodiona.

Reducción: Se puede reducir para formar 5α-dihidrothis compound.

Sustitución: La this compound puede sufrir reacciones de sustitución para formar diferentes ésteres, como el decanoato de this compound y el fenilpropionato de this compound

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Principales productos:

Oxidación: 19-norandrostenodiona.

Reducción: 5α-dihidrothis compound.

Esterificación: Decanoato de this compound, fenilpropionato de this compound

4. Aplicaciones de la investigación científica

La this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos de detección.

Biología: Se estudia por sus efectos sobre el crecimiento muscular, la densidad ósea y la eritropoyesis.

Medicina: Se utiliza en el tratamiento de la anemia, la osteoporosis y las enfermedades que causan pérdida muscular. .

Industria: Se utiliza en la formulación de productos farmacéuticos para uso terapéutico.

Comparación Con Compuestos Similares

La nandrolona es única debido a su alta relación de actividad anabólica a androgénica. Los compuestos similares incluyen:

Testosterona: La principal hormona sexual masculina con efectos tanto anabólicos como androgénicos.

Metandrostenolona: Un esteroide anabólico con una estructura similar pero diferente farmacocinética.

Oxandrolona: Un esteroide anabólico con un efecto androgénico más bajo en comparación con la this compound

La this compound destaca por sus potentes efectos anabólicos con efectos secundarios androgénicos relativamente bajos, lo que la convierte en una opción preferida en los tratamientos médicos para la pérdida muscular y la anemia .

Propiedades

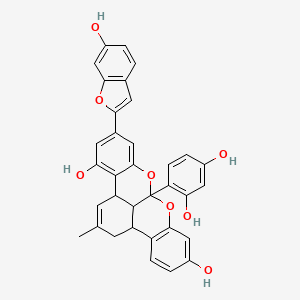

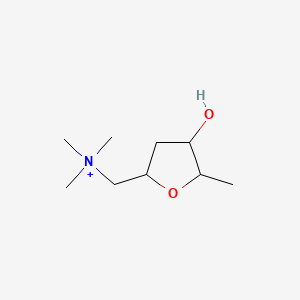

IUPAC Name |

17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-22-0 | |

| Record name | nandrolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nandrolone interact with its target in the body?

A1: Nandrolone exerts its effects primarily by binding to the androgen receptor (AR) [, ]. This binding triggers a cascade of events, including the translocation of the AR complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Q2: What are the downstream effects of nandrolone binding to the androgen receptor?

A2: Nandrolone binding to the AR influences various cellular processes, including:

- Protein Synthesis: It promotes protein synthesis, leading to increased muscle mass and strength [, , , ].

- Bone Metabolism: Nandrolone can stimulate bone formation and reduce bone resorption, making it potentially useful in treating bone loss conditions [, , ].

- Erythropoiesis: Nandrolone stimulates red blood cell production, which can be beneficial in treating anemia [, ].

- Central Nervous System Effects: Nandrolone can influence mood, behavior, and neurotransmitter systems in the brain [, , , ].

Q3: Does nandrolone affect muscle fiber type composition?

A3: While nandrolone promotes protein synthesis in both fast- and slow-twitch muscle fibers, research suggests it may preferentially impact fast-twitch muscle function. Studies show nandrolone administration alters the contractile responses of fast-twitch muscle fibers, making them more similar to slow-twitch fibers [].

Q4: How does nandrolone affect the hypothalamic-pituitary-gonadal (HPG) axis?

A5: Nandrolone administration can suppress the HPG axis, leading to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression can result in reduced endogenous testosterone production [, ].

Q5: What is the molecular formula and weight of nandrolone?

A5: The molecular formula of nandrolone is C18H26O2, and its molecular weight is 274.40 g/mol.

Q6: How is nandrolone metabolized in the body?

A7: Nandrolone is primarily metabolized in the liver through various pathways, including reduction, oxidation, and conjugation. Major metabolites include 19-norandrosterone (NA) and 19-noretiocholanolone (NE), which are excreted in the urine [, , ].

Q7: Does the route of administration influence nandrolone's pharmacokinetic profile?

A8: Yes, the route of administration significantly impacts nandrolone's pharmacokinetics. For instance, intramuscular injections of nandrolone esters, like nandrolone decanoate, provide sustained release and prolonged half-life compared to oral administration [, ].

Q8: What factors can influence the bioavailability of nandrolone esters administered intramuscularly?

A9: Studies indicate that the choice of ester, injection site, and injection volume can all influence the bioavailability and pharmacokinetic profile of nandrolone esters in oil vehicles [].

Q9: How does nandrolone administration affect endogenous steroid hormone levels?

A10: Nandrolone administration disrupts the normal endogenous steroid profile, leading to suppression of hormones like LH, FSH, and testosterone. These effects can be monitored in both urine and blood samples [].

Q10: What are some potential adverse effects associated with nandrolone use?

A10: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that nandrolone use, especially at supratherapeutic doses, is associated with various potential risks and adverse effects. These can include:

- Cardiovascular System: Increased risk of cardiovascular events, hypertension, and alterations in lipid profiles [, , , ].

- Liver Toxicity: Liver damage and dysfunction [, ].

- Hormonal Imbalances: Suppression of the HPG axis, leading to infertility, gynecomastia (in males), and virilization (in females) [, ].

- Psychological Effects: Mood swings, aggression, irritability, and dependence [, , ].

Q11: What are some potential therapeutic applications of nandrolone being investigated?

A11: While nandrolone is primarily known for its misuse in performance enhancement, research explores its potential therapeutic applications in specific contexts:

- Muscle Wasting Disorders: Nandrolone's anabolic effects are being studied for their potential in treating muscle wasting associated with HIV/AIDS, cancer cachexia, and other conditions [, ].

- Bone Loss: Nandrolone's positive impact on bone metabolism makes it a candidate for treating osteoporosis and other bone loss conditions [, ].

- Nerve Regeneration: Studies investigate nandrolone's potential to enhance nerve regeneration after injury [, ].

Q12: How is nandrolone administration being investigated for its impact on nerve regeneration?

A13: Research suggests that nandrolone may improve functional recovery in models of nerve injury. For example, in a rat model of deficient reinnervation, nandrolone administration was associated with faster recovery of finger flexion and improved grasp strength [].

Q13: How is nandrolone being studied in the context of anemia treatment?

A14: Nandrolone has been shown to improve red blood cell indices in anemic aging mice. Studies suggest that combining nandrolone with low-intensity aerobic exercise may further enhance this effect [].

Q14: What is the role of nandrolone in denervation-induced bone and muscle loss?

A15: Animal models demonstrate that nandrolone can significantly reduce bone mineral density loss in the hindlimb following denervation []. Additionally, while nandrolone doesn't prevent muscle atrophy after nerve transection, it may influence the expression of specific proteins, like Numb, involved in muscle regeneration and function [].

Q15: What analytical techniques are used to detect and quantify nandrolone and its metabolites?

A15: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific method for identifying and quantifying nandrolone, its metabolites, and other steroids in various biological matrices [, , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for measuring nandrolone and its metabolites, particularly in complex biological samples [, ].

- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for detecting nandrolone, but it may have limitations in sensitivity and specificity compared to mass spectrometry techniques [].

Q16: Why is it important to consider the endogenous production of nandrolone when developing analytical methods for doping control?

A17: Nandrolone is present naturally in small amounts in humans. Therefore, analytical methods must be sensitive and specific enough to differentiate between endogenous levels and exogenous administration [, ].

Q17: How do researchers ensure the accuracy and reliability of analytical methods for nandrolone detection?

A17: Rigorous analytical method validation is essential. This process typically involves assessing parameters such as:

Q18: What is the significance of studying the impact of nandrolone on cell growth and differentiation in hepatoma cells?

A19: Research using hepatoma cell lines, such as HepG2 cells, helps elucidate the potential mechanisms by which nandrolone may influence liver cancer development and progression. Understanding these effects is crucial considering the documented liver-related adverse effects associated with AAS abuse [].

Q19: How can the study of nandrolone's effects on neural stem cells contribute to our understanding of its impact on the brain?

A20: Research indicates that nandrolone can influence neural stem cell proliferation and neurogenesis in the rat brain. These findings suggest that nandrolone may have long-term consequences on brain function and plasticity, potentially contributing to the behavioral changes observed in some AAS abusers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)

![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)